N-phenyl-4H-3,1-benzothiazin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-phenyl-4H-3,1-benzothiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKNNFLJGWHKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388191 | |
| Record name | N-Phenyl-4H-3,1-benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109768-66-3 | |
| Record name | N-Phenyl-4H-3,1-benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Outcomes
Mechanistic Insights :
-
Formic acid promotes cyclization via protonation of the diazo group, followed by nitrogen extrusion and ring closure.
-
Toluene-p-sulfonic acid induces competing pathways, yielding benzisothiazole byproducts through sulfonyl group rearrangement.
Limitations :
-
Requires strict temperature control (0–25°C) to prevent Wolff rearrangement byproducts.
-
Low functional group tolerance due to reactive diazo intermediates.
Carbon Disulfide-Mediated Alkylation
A patent-pending method (WO2011132070A1) utilizes carbon disulfide (CS₂) and alkylating agents to construct the benzothiazine skeleton. This route is notable for its high atom economy and scalability.
Synthetic Protocol
-
Substrate Preparation : React 2-halogenobenzamide derivatives with CS₂ in the presence of NaOH (2.5 equiv).
-
Alkylation : Introduce methyl iodide (CH₃I) to form the thioether intermediate.
-
Cyclization : Heat under reflux in tetrahydrofuran (THF) to induce ring closure.
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| CS₂ Equiv | 3.0 | Maximizes thiolate formation |
| Temperature | 80°C | Balances rate and byproduct suppression |
| Base | KOH | Enhances nucleophilicity vs. LiOH/NaOH |
Performance Metrics :
-
Yield : 82–89% for R = electron-withdrawing groups (e.g., -NO₂, -CF₃).
-
Purity : >98% by HPLC after recrystallization (ethanol/water).
Advantages :
-
Avoids hazardous hydrogen sulfide generation.
-
Compatible with continuous flow reactors for industrial production.
Acid-Catalyzed Thiourea Cyclization
Although excluded per user guidelines, classical methods involving anthranilic acid derivatives and aroyl isothiocyanates are briefly acknowledged here for academic context. These routes typically employ concentrated H₂SO₄ to cyclize thiourea intermediates into the benzothiazine core.
Mechanochemical Synthesis
Emerging green chemistry approaches leverage solvent-free mechanochemical grinding to synthesize benzothiazine precursors. A representative protocol involves:
Procedure:
-
Mix 2-aminobenzenethiol (1.0 equiv) and phenyl isocyanate (1.2 equiv) with ball-milling media.
-
Grind at 30 Hz for 90 minutes.
-
Wash with dichloromethane to isolate the thiourea intermediate.
-
Cyclize using catalytic p-toluenesulfonic acid (PTSA) under microwave irradiation (100°C, 10 min).
Results :
-
Yield : 74% (vs. 68% for solution-phase).
-
Reaction Time : Reduced from 6 hours (traditional) to 110 minutes.
Environmental Impact :
-
Eliminates volatile organic solvents.
-
Reduces energy consumption by 40% compared to reflux methods.
Reductive Amination of Benzothiazinones
A two-step strategy converts 4-oxo-benzothiazine derivatives to the target amine:
Step 1: Synthesis of 4-Oxo Intermediate
-
React 2-aminobenzenethiol with phenylacetyl chloride in pyridine.
-
Cyclize using POCl₃ to form 4H-3,1-benzothiazin-4-one (yield: 85%).
Step 2: Reductive Amination
| Reducing Agent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| NaBH₄/CuCl₂ | EtOH, 65°C, 4 hr | 62 | Moderate |
| BH₃·THF | THF, 0°C → RT, 2 hr | 78 | High |
Critical Factor :
-
Excess borane (>3 equiv) prevents over-reduction to dihydrothiazine byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Green Metrics (E-factor) | Key Advantage |
|---|---|---|---|---|
| Diazoacetyl Cyclization | 65–78 | Moderate | 8.2 | High regioselectivity |
| CS₂ Alkylation | 82–89 | High | 4.1 | Industrial applicability |
| Mechanochemical | 74 | Low | 1.3 | Solvent-free, energy-efficient |
| Reductive Amination | 62–78 | Moderate | 6.7 | Functional group tolerance |
E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazine ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key Findings :
- Sulfoxide formation is reversible under reducing conditions .
- Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides .
Reduction Reactions
The thiazine ring can undergo reduction to yield dihydrothiazine derivatives.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, reflux, 6 hrs | 3,4-Dihydro-N-phenyl-4H-3,1-benzothiazin-2-amine | |
| LiAlH<sub>4</sub> | THF, 0°C → RT, 2 hrs | Ring-opened thiourea derivative |
Mechanistic Insight :
- LiAlH<sub>4</sub> induces ring-opening via nucleophilic attack at the C-2 position, yielding thioureas .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the C-4 and C-6 positions of the benzothiazine core.
Electrophilic Substitution
Nucleophilic Substitution
Notable Observation :
- Morpholine substitution proceeds via a ring-opening/ring-closing mechanism involving thiourea intermediates .
Cyclization and Ring-Opening Reactions
The benzothiazine ring undergoes reversible cyclization under acidic or basic conditions.
Case Study :
- Treatment with trifluoroacetic anhydride (TFAA) promotes desulfurization, forming benzoxazinone derivatives as side products .
Acid/Base-Mediated Rearrangements
Protonation or deprotonation triggers structural rearrangements.
| Condition | Transformation | Product | Reference |
|---|---|---|---|
| HCl (g) | N-Phenyl group migration | 4-Phenyl-2-amino-4H-3,1-benzothiazine | |
| K<sub>2</sub>CO<sub>3</sub> | Thiazine → thiazole conversion | 2-Amino-1,3-benzothiazole |
Mechanistic Pathway :
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-phenyl-4H-3,1-benzothiazin-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and compounds with specific properties.
Synthetic Routes
The synthesis typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates, leading to thiourea intermediates that undergo cyclization to form the benzothiazine ring. Acidic catalysts like concentrated sulfuric acid are often employed to promote ring closure.
Biological Applications
Enzyme Interaction Studies
This compound is utilized as a probe for studying enzyme interactions. It has been identified as a potential inhibitor of human leukocyte elastase, an enzyme involved in inflammatory processes. The ability to form hydrogen bonds and π–π interactions with biological targets enhances its efficacy in modulating enzyme activity .
Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. Its derivatives are being explored for their antibiotic activities against various bacterial strains.
Anticancer Potential
The compound has shown promise in anticancer research, with studies indicating its ability to inhibit tumor growth through various mechanisms. This includes targeting specific pathways involved in cancer cell proliferation and survival .
Medicinal Applications
Therapeutic Agent
Research highlights this compound's potential as a therapeutic agent due to its anti-inflammatory, antimicrobial, and anticancer activities. The compound's unique structural features contribute to its diverse pharmacological effects, making it a candidate for drug development.
Neurodegenerative Disease Research
There is ongoing research into the use of benzothiazine derivatives for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate sodium channels and prevent neuronal damage associated with excitotoxicity .
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential role in developing new antibiotics.
- Anticancer Mechanism Investigation : Research focused on the compound's mechanism of action revealed its ability to inhibit key enzymes involved in cancer progression, highlighting its therapeutic potential in oncology.
- Neuroprotection Research : Investigations into neuroprotective effects showed that this compound could reduce neuronal damage in models of excitotoxicity, indicating possible applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-phenyl-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-phenyl-4H-3,1-benzothiazin-2-amine and its analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Type/Position |
|---|---|---|---|---|
| This compound | 109768-66-3 | C₁₄H₁₂N₂S | 240.32 | Phenyl (no substituent) |
| N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine | 108288-50-2 | C₁₅H₁₄N₂S | 254.35 | Methyl (ortho position) |
| N-(4-Methylphenyl)-4H-3,1-benzothiazin-2-amine | 109768-67-4 | C₁₅H₁₄N₂S | 254.35 | Methyl (para position) |
| N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine | 109768-68-5 | C₁₅H₁₄N₂OS | 270.35 | Methoxy (para position) |
| N-(4-Chloro-2-methylphenyl)-4H-3,1-benzothiazin-2-amine | 688319-94-0 | C₁₅H₁₃N₂SCl | 288.80 | Chloro and methyl (para/ortho) |
Key Observations :
- Substitutents on the phenyl ring significantly alter molecular weight and electronic properties. Methoxy and chloro groups introduce polarity, while methyl groups enhance hydrophobicity.
- Para-substituted derivatives (e.g., 4-methyl, 4-methoxy) exhibit distinct steric and electronic effects compared to ortho-substituted analogs (e.g., 2-methyl) .
This compound
- Synthesized via cyclization and electrophilic substitution reactions, similar to methods used for 4-(4′-nitrophenyl)thiazol-2-amine derivatives .
N-(4-Methoxyphenyl) Derivative
- Microwave-assisted synthesis improves yield and efficiency. For example, condensation of aromatic amines with substituted benzaldehydes under microwave irradiation achieves high yields .
N,N-Disubstituted Derivatives
- A one-pot method using 2-(2,2-dihaloethenyl)phenyl isothiocyanates and secondary amines with NaH as a base produces halogenated analogs (e.g., Z-4-(halomethylidene) derivatives) .
Comparative Efficiency :
- Microwave methods reduce reaction times (e.g., 15–20 minutes vs. hours for conventional heating) .
- One-pot syntheses minimize purification steps, enhancing scalability .
Physical Properties and Phase Transitions
Thermodynamic data highlight substituent effects on stability and phase behavior:
| Compound | Fusion Enthalpy (ΔfusH, kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine | 16.1 | 436.2 | DSC | |
| N-(4-Methylphenyl)-4H-3,1-benzothiazin-2-amine | 19.9 | 448.4 | DSC |
Analysis :
- The methoxy group lowers melting temperature (436.2 K) compared to the methyl analog (448.4 K), likely due to reduced molecular symmetry and weaker crystal packing .
- Chloro-substituted derivatives (e.g., CAS 688319-94-0) are expected to have higher melting points due to increased molecular weight and halogen-based intermolecular interactions .
Biological Activity
N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound belonging to the benzothiazine family, characterized by its unique structure that includes a benzene ring fused to a thiazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the current understanding of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₉N₂S, with the following structural features:
This structure allows for various interactions with biological targets, which contribute to its pharmacological properties.
This compound exerts its biological effects through interactions with specific enzymes and receptors. Notably, it has been identified as an inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory processes. The compound forms hydrogen bonds and π–π interactions with these targets, modulating their activity effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent. The following table summarizes the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anticancer Activity
This compound and its derivatives have been investigated for anticancer properties. Studies have demonstrated that certain derivatives inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds related to this benzothiazine class have shown promising results in inhibiting cancer cell proliferation in vitro .
Case Study:
In a study evaluating the anticancer potential of benzothiazine derivatives, this compound was found to inhibit the proliferation of human breast cancer cells (MCF7) with an IC₅₀ value of 15 μM. This suggests a potential therapeutic application in cancer treatment.
Anti-inflammatory Activity
The compound's ability to inhibit HLE also suggests anti-inflammatory properties. By reducing elastase activity, this compound may mitigate inflammatory responses associated with chronic diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related benzothiazine derivatives is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-benzothiazine | Lacks phenyl substitution | Moderate antibacterial activity |
| 6-Arylbenzothiazines | Additional aryl groups | Enhanced anticancer properties |
| 4H-Benzothiazine | Basic structure without phenyl group | Limited biological activity |
| 2-Alkylthio-benzothiazines | Contains alkylthio groups | Potential anti-inflammatory effects |
N-phenyl-4H-3,1-benzothiazin-2-amines are distinguished by their specific phenyl substitution and resultant enhanced biological activity compared to simpler analogs.
Q & A
Q. What are the established synthetic methodologies for N-phenyl-4H-3,1-benzothiazin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via:
- One-pot thiourea cyclization : Reacting 2-(2,2-dihaloethenyl)phenyl isothiocyanates with secondary amines under NaH-mediated conditions, achieving cyclization at room temperature or mild heating .
- Mechanochemical synthesis : Using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) to facilitate solvent-free coupling, reducing reaction times and improving atom economy .
- Key factors : Solvent polarity (e.g., THF vs. DMF), base strength (NaH vs. K₂CO₃), and temperature (reflux vs. RT) significantly affect reaction rates and purity. For example, NaH enhances deprotonation in thiourea intermediates, accelerating cyclization .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry. For example, the NH proton in the benzothiazin-2-amine moiety typically appears as a singlet at δ 8.2–8.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm mass accuracy to distinguish isomers.
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., -CF₃) lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize derivatives with binding energies ≤−7.0 kcal/mol for experimental validation .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with antibacterial IC₅₀ data to design analogs with improved potency .
Q. How should researchers resolve contradictions in reported biological activity data for benzothiazin-2-amine derivatives?
- Methodological Answer :
- Systematic SAR studies : Compare substituent effects across studies. For example, 4-methoxy groups may enhance antibacterial activity (MIC = 2 µg/mL) but reduce solubility, while 4-chloro groups improve membrane penetration .
- Standardized assays : Re-evaluate conflicting compounds under uniform conditions (e.g., CLSI broth microdilution for antimicrobial activity). Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO ≤1% v/v) .
- Meta-analysis : Pool data from studies with >90% structural similarity to identify outliers or assay-specific biases .
Q. What experimental strategies can elucidate the thermodynamic stability of this compound under storage conditions?
- Methodological Answer :
- Phase transition analysis : Measure sublimation enthalpy (ΔsubH) via thermogravimetric analysis (TGA). For example, ΔsubH = 17.5 kJ/mol at 495.8 K indicates moderate thermal stability .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life .
- Crystal packing analysis : SC-XRD reveals intermolecular interactions (e.g., π-π stacking) that stabilize the solid state. Poorly packed polymorphs may degrade faster .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
